“N-(2,3-Dimethylphenyl)acetamide” is a chemical compound with the formula C10H13NO . It is also known by other names such as Acetanilide, 2’,3’-dimethyl-; 2,3-Dimethylacetanilide; 2’,3’-Acetoxylidide; 2,3-DMA .
The synthesis of N-(2,3-Dimethylphenyl)acetamide and its derivatives has been reported in various studies . For instance, new analogs of paracetamol with dimethyl and ethyl substitutions in the phenyl moiety and sulfonamide, which was modified by inserting morpholine, were synthesized .
The molecular structure of “N-(2,3-Dimethylphenyl)acetamide” can be represented by the IUPAC Standard InChI: InChI=1S/C10H13NO/c1-7-5-4-6-10(8(7)2)11-9(3)12/h4-6H,1-3H3,(H,11,12) . The 3D structure of the molecule can be viewed using Java or Javascript .
N-(2,3-Dimethylphenyl)acetamide is an organic compound classified as an acetamide derivative. It features a dimethyl-substituted phenyl group attached to an acetamide functional group. The compound is of interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in drug development.
This compound can be synthesized through various methods, primarily involving the reaction of 2,3-dimethylaniline with acetic anhydride or acetyl chloride. The availability of starting materials and the simplicity of the synthesis make it accessible for laboratory studies.
N-(2,3-Dimethylphenyl)acetamide falls under the category of acetamides, which are characterized by the presence of an acetamide functional group (-C(=O)NH2) attached to a substituted aromatic ring. Its systematic name reflects its structure, indicating the presence of both a dimethyl-substituted phenyl group and an acetamide group.
The synthesis of N-(2,3-Dimethylphenyl)acetamide typically involves the following steps:
The molecular structure of N-(2,3-Dimethylphenyl)acetamide can be represented as follows:
N-(2,3-Dimethylphenyl)acetamide can undergo various chemical reactions typical for amides:
The mechanism of action for N-(2,3-Dimethylphenyl)acetamide in biological systems involves its interaction with specific enzymes or receptors. While detailed studies on this specific compound may be limited, compounds with similar structures often exhibit:
Research into similar compounds has shown that modifications in the aromatic ring can significantly influence biological activity, making systematic studies essential for understanding their mechanisms.
N-(2,3-Dimethylphenyl)acetamide has several potential applications:
The compound's versatility makes it a valuable subject for ongoing research in medicinal chemistry and related fields.
CAS No.: 6581-06-2
CAS No.:
CAS No.: 1482467-37-7
CAS No.: 50815-87-7
CAS No.: 85252-29-5